6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor and anti-inflammatory properties. The specific structure of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine contributes to its potential applications in drug development, particularly as a kinase inhibitor targeting various signaling pathways involved in cancer progression.
The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine can be achieved through various methods. One notable approach involves the microwave-mediated N-arylation of 4-chloroquinazolines, which allows for rapid and efficient synthesis while minimizing the use of organic solvents .
Technical Details:
The molecular structure of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine features:
The compound is achiral with no defined stereocenters or optical activity . The InChIKey for this compound is PVYZSHZFBOSTSM-UHFFFAOYSA-N, indicating its unique chemical identity.
The compound can undergo various chemical reactions typical for quinazoline derivatives:
Technical Details:
These reactions often utilize palladium catalysts and require specific conditions such as temperature and pressure control to optimize yields and selectivity .
The mechanism of action for 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine primarily involves inhibition of receptor tyrosine kinases (RTKs). By binding to these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases associated with tumor growth, showing promise as a therapeutic agent .
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has potential applications in:
The quinazolin-4-amine scaffold possesses distinctive electronic and spatial properties that enable multifaceted biological activities. The presence of multiple hydrogen bond acceptors (ring nitrogen atoms) and donors (amine functionality) allows for specific molecular recognition events with therapeutic targets. This is exemplified by EGFR (epidermal growth factor receptor) inhibitors where the quinazolin-4-amine core binds to the ATP-binding pocket through critical hydrogen bonding with residues like Met793 and hydrophobic interactions within the cleft [10]. The N-phenyl group at the 4-position further enhances planarity and π-stacking capabilities, while positions 6 and 7 provide vectors for introducing solubilizing groups or modifying electronic characteristics. These structural features collectively contribute to the scaffold's utility across anticancer, antimicrobial, anti-inflammatory, and antiviral therapeutic domains, with several quinazoline-based drugs achieving clinical success [10].
The introduction of bis(2-methoxyethoxy) groups at the 6,7-positions represents a strategic molecular modification that profoundly influences both physicochemical properties and target engagement. These polyether side chains significantly enhance aqueous solubility compared to unsubstituted or halogenated analogs, addressing a critical limitation in drug development. The flexible ethoxy spacers act as molecular "arms" that can adopt optimal conformations for binding, while the terminal methoxy groups contribute to moderate lipophilicity necessary for membrane permeation. Studies on structurally related compounds demonstrate that such hydrophilic substitutions can shift molecular dynamics in hydrated environments, potentially influencing drug behavior in biological systems [2]. Specifically, in polymer systems bearing 2-methoxyethoxy groups, hydration levels determine whether molecular dynamics are dominated by polymer movements (low water content) or water dynamics (high water content), suggesting similar behavior might influence the bioavailability and distribution of 6,7-bis(2-methoxyethoxy)-substituted therapeutics [2].
Quinazoline chemistry originated with the seminal work of Bischler and Lang in 1895, who first reported the synthesis through decarboxylation of 2-carboxy derivatives. The Niementowski synthesis (1904) established a robust route to 4-quinazolinones via condensation of anthranilic acid with amides under thermal conditions [7] [10]. The mid-20th century witnessed significant expansion in quinazoline methodologies, including Grimmel, Guinther, and Morgan's phosphorous trichloride-mediated synthesis and alternative routes from isatoic anhydride. The discovery of vasicine (peganine) in 1888 marked the first identification of a natural quinazoline alkaloid with bronchodilatory activity. Modern eras have focused on targeted modifications, with 6,7-disubstituted quinazolin-4-amines emerging as particularly valuable templates for kinase inhibition. The specific compound 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine gained prominence as a synthetic intermediate and structural analog of EGFR inhibitors like erlotinib, with research intensifying in the early 21st century as evidenced by its commercial availability from specialty chemical suppliers cataloged under specific identifiers (CAS 2055840-53-2 for hydrochloride salt; CAS 1145671-52-8 for free base) [3] [4] [6].
Table 1: Key Molecular Properties of 6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine and Derivatives
Property | Free Base | Hydrochloride Salt |
---|---|---|
IUPAC Name | 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine | 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride |
CAS Registry Number | 1145671-52-8 | 2055840-53-2 |
Molecular Formula | C₂₀H₂₃N₃O₄ | C₂₀H₂₄ClN₃O₄ |
Molecular Weight | 369.41 g/mol | 405.88 g/mol |
SMILES | COCCOC1=CC2=C(C=C1OCCOC)N=C(NC3=CC=CC=C3)N=C2 | COCCOC1=CC2=C(C=C1OCCOC)N=C(NC3=CC=CC=C3)N=C2.Cl |
Purity in Commerce | 97% (research grade) | 97% (research grade) |
Alternative Identifiers | Erlotinib Impurity 98; Erlotinib-4 | Erlotinib Hydrochloride Impurity 4 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7